molecular formula C19H23ClN2O2 B1402683 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride CAS No. 1361111-84-3

3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride

Cat. No.: B1402683
CAS No.: 1361111-84-3
M. Wt: 346.8 g/mol
InChI Key: BBBNBJQQWKNHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be inferred from its name. It likely contains a biphenyl core with a methoxy group attached to one of the phenyl rings. Attached to this core is a piperazinone group, which is a six-membered ring containing two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4’-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may be soluble in organic solvents .

Scientific Research Applications

  • Synthesis and Anticonvulsant Activity : A study by Aytemir, Septioğlu, and Çalış (2010) explored the synthesis of new derivatives, including those related to the specified compound, for potential anticonvulsant applications. Their research identified compounds with significant activity against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

  • Crystal Structure Analysis : Ullah and Altaf (2014) studied the crystal structures of derivatives structurally related to the compound . This research provides insights into the molecular configuration and potential interactions of such compounds (Ullah & Altaf, 2014).

  • Synthesis for Pharmacological Evaluation : Wang Xiao-shan (2011) focused on the synthesis of derivatives, including the compound of interest, for further pharmacological evaluation. This study confirms the compound's structure and provides a foundation for potential medical applications (Wang Xiao-shan, 2011).

  • Antimicrobial Activities : The synthesis and evaluation of derivatives for anticonvulsant and antimicrobial activities were investigated by Aytemir, Çalış, and Özalp (2004). They identified compounds effective against seizures and microbial infections, expanding the potential applications of these derivatives (Aytemir, Çalış, & Özalp, 2004).

  • HIV-1 Reverse Transcriptase Inhibition : Romero et al. (1994) synthesized analogues of the compound for evaluation as inhibitors of HIV-1 reverse transcriptase, showcasing its potential application in HIV treatment (Romero et al., 1994).

  • Novel Derivatives Synthesis and Antidepressant Activities : Kumar et al. (2017) synthesized novel derivatives and evaluated their antidepressant activities. This highlights another potential therapeutic application of derivatives related to the compound (Kumar et al., 2017).

Properties

IUPAC Name

3-[[3-(4-methoxyphenyl)phenyl]methyl]-1-methylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-21-11-10-20-18(19(21)22)13-14-4-3-5-16(12-14)15-6-8-17(23-2)9-7-15;/h3-9,12,18,20H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNBJQQWKNHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Reactant of Route 2
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Reactant of Route 3
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Reactant of Route 4
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride
Reactant of Route 6
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-onehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.